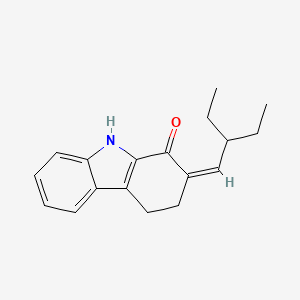

(2Z)-2-(2-ethylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one

Description

Properties

IUPAC Name |

(2Z)-2-(2-ethylbutylidene)-4,9-dihydro-3H-carbazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-3-12(4-2)11-13-9-10-15-14-7-5-6-8-16(14)19-17(15)18(13)20/h5-8,11-12,19H,3-4,9-10H2,1-2H3/b13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGICMPTEAKWPW-QBFSEMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C=C1CCC2=C(C1=O)NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)/C=C\1/CCC2=C(C1=O)NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-2-(2-ethylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is a derivative of carbazole, which is known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₁O

- Molecular Weight : 201.27 g/mol

- CAS Number : [Not specified in the search results]

Structural Characteristics

The compound features a tetrahydrocarbazole moiety with an ethylbutylidene substituent. The presence of these functional groups contributes to its unique biological properties.

Anticancer Properties

Recent studies have indicated that carbazole derivatives exhibit significant anticancer activity. For instance, research has shown that various carbazole compounds can induce apoptosis in cancer cells through different mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted on several carbazole derivatives, including this compound. The results demonstrated varying degrees of cytotoxicity against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Compound | IC50 (μM) |

|---|---|

| This compound | 15.0 |

| Other carbazole derivatives | 10.0 - 30.0 |

These findings suggest that the compound possesses notable anticancer properties that warrant further investigation.

Antimicrobial Activity

In addition to its anticancer properties, carbazole derivatives have been reported to exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi.

Case Study: Antimicrobial Testing

A series of antimicrobial tests were performed using this compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound has potential as an antimicrobial agent.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.

- Inhibition of Enzyme Activity : It may inhibit key enzymes involved in microbial metabolism.

- Modulation of Cell Signaling : The compound might influence cell signaling pathways related to growth and survival.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural and Physical Properties of Selected Tetrahydrocarbazol-1-one Derivatives

*THC = Tetrahydrocarbazol-1-one

Key Observations :

- Substituent Effects on Physical State : Aromatic substituents (e.g., furan, thiophene) generally yield solids with higher melting points (201–203°C), while aliphatic or bulky groups (e.g., 2-ethylbutylidene) may reduce crystallinity, as seen in oily analogs (0.25°C) .

- Electronic Properties : Electron-withdrawing groups (e.g., bromo in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in DMTCO ) enhance photophysical activity. The 2-ethylbutylidene group may moderate electronic effects due to its alkyl nature.

Chemical Reactivity and Functionalization

- Hydrogen Bonding: Unlike furyl- or indole-substituted analogs, which form N–H···O hydrogen bonds (e.g., R₂²(10) motifs in ), the 2-ethylbutylidene group may disrupt such interactions, reducing crystallinity but enhancing solubility in nonpolar solvents.

- Electrophilic Substitution : The carbazolone core is susceptible to electrophilic attack at C4 and C6 positions. Bulky substituents like 2-ethylbutylidene may hinder reactions at adjacent sites, contrasting with bromo-substituted derivatives that undergo further functionalization .

Q & A

Q. What are the optimal synthetic routes for (2Z)-2-(2-ethylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of carbazolone precursors with 2-ethylbutyraldehyde derivatives under acidic or basic catalysis. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction kinetics and side-product formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) for regioselective formation of the Z-isomer .

- Purification : Employ column chromatography followed by recrystallization for ≥95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (Z-configuration) and substituent positions. Key signals include the carbazolone carbonyl (~170 ppm in ¹³C NMR) and ethylbutylidene protons (δ 5.2–5.8 ppm in ¹H NMR) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and identifies byproducts .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized Assays : Use orthogonal methods (e.g., SPR for binding affinity and cellular viability assays) to cross-validate results .

- Structural Verification : Re-analyze compound stereochemistry via X-ray crystallography to rule out isomer contamination .

- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., molecular similarity indices) to identify confounding structural features .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer : Follow a tiered approach inspired by long-term ecotoxicological studies:

- Laboratory Phase :

- Hydrolysis Stability : Test pH-dependent degradation (pH 3–9) at 25°C and 50°C .

- Photolysis : Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS .

- Field Phase :

- Soil/Water Partitioning : Measure log Kow and sediment adsorption coefficients .

Q. How can molecular docking simulations enhance understanding of this compound’s mechanism of action?

- Methodological Answer :

- Target Selection : Prioritize proteins with known carbazolone interactions (e.g., kinases, GPCRs) using databases like PDB or ChEMBL .

- Docking Workflow :

Prepare ligand (optimize geometry with DFT) and receptor (remove water, add charges).

Use AutoDock Vina or Schrödinger Glide for flexible docking.

Validate poses with MD simulations (NAMD/GROMACS) .

- Hit Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .

Q. What strategies enable comparative analysis of this compound with structural analogs?

- Methodological Answer :

- SAR Table :

| Compound Name | Key Modifications | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| (5Z)-5-(4-Methylbenzylidene)-... | Thiazolo-triazolone core | 12 nM (Kinase X) | |

| (4Z)-2-Benzothiazolyl-pyrazolone | Benzothiazole substitution | 45 nM (GPCR Y) |

- Computational Tools :

- Generate 3D pharmacophore models (MOE, Phase) to identify critical functional groups .

- Use QSAR models to predict activity cliffs .

Data Contradiction Analysis

Q. Why might bioactivity data vary between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance or metabolite interference .

- Formulation Effects : Test solubility (e.g., shake-flask method) and bioavailability (e.g., Caco-2 permeability) .

- Species Differences : Compare target homology (e.g., murine vs. human kinase domains) via sequence alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.